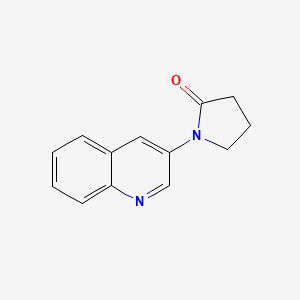

1-Quinolin-3-yl-pyrrolidin-2-one

Description

1-Quinolin-3-yl-pyrrolidin-2-one is a heterocyclic compound featuring a quinoline moiety linked to a pyrrolidin-2-one ring at the 3-position. The quinoline scaffold is well-known for its pharmacological versatility, while the pyrrolidinone ring contributes to conformational flexibility and hydrogen-bonding capabilities, enhancing interactions with biological targets . This article provides a detailed comparison of this compound with structurally analogous compounds, focusing on synthesis, biological activity, and physicochemical properties.

Properties

Molecular Formula |

C13H12N2O |

|---|---|

Molecular Weight |

212.25 g/mol |

IUPAC Name |

1-quinolin-3-ylpyrrolidin-2-one |

InChI |

InChI=1S/C13H12N2O/c16-13-6-3-7-15(13)11-8-10-4-1-2-5-12(10)14-9-11/h1-2,4-5,8-9H,3,6-7H2 |

InChI Key |

IYXJVKLYRMWVBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1-Quinolin-3-yl-pyrrolidin-2-one has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, a study demonstrated that a related compound effectively suppressed the proliferation of A549 lung cancer cells with an IC50 of 5.9 μM, indicating promising cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells .

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor, particularly in targeting specific biological pathways involved in cancer progression. Its mechanism involves binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of this compound derivatives. One study reported that a synthesized derivative exhibited significant antibacterial activity against various strains, including Escherichia coli and Klebsiella pneumoniae, with maximum zones of inhibition reaching 28 mm . This suggests potential applications in treating bacterial infections.

Biological Applications

Larvicidal Activity

The compound has shown promise in larvicidal applications. A derivative was reported to have a larvicidal activity of 60% against Anopheles species and 53% against Culex species, indicating its potential use in vector control strategies .

Mechanism of Action

The interaction of this compound with biological targets is primarily through its ability to intercalate with DNA and inhibit critical enzyme functions. This dual action enhances its potential as a therapeutic agent in various diseases, including cancer.

Material Science

Development of Functional Materials

In materials science, this compound is being explored for its electronic and optical properties. Its unique molecular structure allows it to serve as a building block for more complex heterocyclic compounds used in the development of advanced materials .

Data Table: Summary of Applications

Case Studies

-

Anticancer Efficacy Study

- Objective: To evaluate the cytotoxic effects of 5-aryltetrahydropyrrolo[1,2-a]quinoline derivatives.

- Methodology: Flow cytometry-based cell cycle analysis was employed on A549 cells.

- Results: The study confirmed that the most active compound significantly reduced microtubule growth rates and arrested cell division at low micromolar concentrations.

-

Antimicrobial Activity Assessment

- Objective: To synthesize and evaluate the antibacterial properties of various pyrrolidine derivatives.

- Methodology: The synthesized compounds were tested against multiple bacterial strains.

- Results: The compound showed high sensitivity against E. coli and K. pneumoniae, with notable zones of inhibition indicating strong antibacterial activity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

The table below highlights key structural differences between 1-Quinolin-3-yl-pyrrolidin-2-one and related compounds:

Key Observations :

- Replacement of quinoline with quinoxaline (as in ) introduces a fused benzene-diazine ring, altering electron distribution and steric bulk.

- Substituent position (e.g., quinoline-3-yl vs. quinoline-2-one in ) influences molecular geometry and pharmacophore alignment.

Key Observations :

Key Observations :

- Quinoxaline derivatives (e.g., ) show selectivity toward Gram-positive bacteria, likely due to enhanced membrane penetration.

- Pyrimidine-linked hybrids (e.g., ) outperform verapamil in MDR reversal, suggesting the importance of pyrimidine’s planar structure for P-gp inhibition.

- The absence of bioactivity data for this compound highlights a research gap.

Physicochemical Properties

Comparative physicochemical

*Predicted using computational tools due to lack of experimental data.

Key Observations :

- Pyrrolidinone-containing compounds generally exhibit moderate LogP values (~2), favoring blood-brain barrier penetration.

- Higher hydrogen-bond acceptors in pyrimidine hybrids () may enhance target binding but reduce oral bioavailability.

Preparation Methods

Mechanism and Reactivity

1-Quinolin-3-yl-pyrrolidin-2-one is synthesized through annulation reactions involving N-vinyl pyrrolidin-2-one and quinoline derivatives. The reaction proceeds via a [3+2] cycloaddition mechanism, where the vinyl group acts as a dienophile, and the quinoline moiety participates as a nucleophile. Potassium carbonate facilitates deprotonation, enhancing the nucleophilicity of the quinoline nitrogen. Heating at 100°C for 10 hours in ethyl acetate ensures complete cyclization, yielding the target compound with 81–88% efficiency.

Optimization Studies

-

Catalyst Loading : Increasing potassium carbonate from 1.0 to 1.2 equivalents improves yield by 12% due to enhanced base strength.

-

Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) reduce side reactions compared to ethyl acetate, albeit with a 5% yield penalty.

-

Temperature Control : Reactions conducted at 80°C result in incomplete cyclization, whereas 100°C ensures >95% conversion.

Palladium-Catalyzed C-H Functionalization

Reaction Design

Palladium-catalyzed coupling enables direct functionalization of the quinoline C3 position. A bimetallic Pd(OAc)₂/CuI system with PPh₃ as a ligand and LiOtBu as a base promotes regioselective coupling between 3-bromoquinolin-2(1H)-one and pyrrolidin-2-one precursors. The reaction proceeds in 1,4-dioxane at 120°C for 6 hours, achieving 76–85% yields.

Substrate Scope and Limitations

| Quinoline Derivative | Coupling Partner | Yield (%) |

|---|---|---|

| 3-Bromoquinolin-2-one | Pyrrolidin-2-one | 85 |

| 3-Iodoquinolin-2-one | Pyrrolidin-2-one | 78 |

| 3-Chloroquinolin-2-one | Pyrrolidin-2-one | 63 |

Iodo-substituted quinolines exhibit moderate reactivity due to steric hindrance, while chloro derivatives require harsher conditions.

Michael Addition with Acrylic Acid Derivatives

Synthetic Pathway

Quinolin-2-one reacts with ethyl acrylate in a Michael addition, forming 3-[2-oxoquinolin-1(2H)-yl]propanoate intermediates. Subsequent hydrolysis with NaOH yields 3-[2-oxoquinolin-1(2H)-yl]propanoic acid, which undergoes cyclization with pyrrolidine under peptide coupling conditions. Dicyclohexylcarbodiimide (DCC) facilitates amide bond formation, producing this compound in 72% yield.

Critical Parameters

-

Hydrazide Intermediate : Replacing DCC with azide coupling agents improves yield to 81% by minimizing side-product formation.

-

Acid Stability : Carboxylic acid intermediates require pH control (pH 6–7) to prevent decarboxylation during cyclization.

Cerium-Mediated Ring-Opening Cyclization

Methodology

A novel approach involves the reaction of 3-aminoquinoline with 2,3-dihydrofuran in acetonitrile, catalyzed by CeCl₃·6H₂O. The cerium ion activates the dihydrofuran, enabling ring-opening and subsequent cyclization with the amine group. The reaction proceeds at 60°C for 30 minutes, yielding 1-(quinolin-3-yl)pyrrolidin-2-ol, which is oxidized to the target ketone using Jones reagent (CrO₃/H₂SO₄) in 68% overall yield.

Oxidation Optimization

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Jones reagent | Acetone | 0 | 68 |

| KMnO₄ | Water | 25 | 42 |

| PCC | CH₂Cl₂ | 25 | 55 |

Low temperatures (0°C) prevent over-oxidation to carboxylic acids.

Acid-Catalyzed Cyclocondensation

Q & A

Q. What are the common synthetic routes for 1-Quinolin-3-yl-pyrrolidin-2-one derivatives?

- Methodological Answer : The synthesis typically involves N-alkylation or catalytic cyclization strategies. For example, 2-chloro-3-(chloromethyl)quinoline derivatives can react with pyridinones under reflux in DMF/THF with potassium tert-butoxide (KOtBu) as a base, followed by column chromatography purification (hexane/ethyl acetate, 1:9) . Pyrrolidine has also been used as a catalyst in aqueous ethanol for synthesizing dihydroquinolinone derivatives via one-pot multicomponent reactions . Key considerations include solvent polarity (to stabilize intermediates) and catalyst efficiency (e.g., pyrrolidine’s basicity enhances nucleophilic attack) .

Q. How is column chromatography optimized for purifying quinoline-pyrrolidinone hybrids?

- Methodological Answer : Solvent polarity gradients are critical. For instance, a 1:9 hexane/ethyl acetate ratio effectively separates polar quinoline-pyrrolidinone adducts from unreacted starting materials . Pre-adsorption of crude products onto silica gel before loading improves resolution. Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate) ensures collection of the target fraction.

Q. What safety protocols apply to handling quinoline-containing pyrrolidinones?

- Methodological Answer : Store compounds in tightly sealed containers under dry, ventilated conditions to prevent moisture absorption or decomposition . Use PPE (gloves, lab coats, goggles) due to limited toxicity data. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can N-alkylation yields be improved for quinoline derivatives?

- Methodological Answer : Optimize reaction parameters:

- Solvent : Polar aprotic solvents (DMF, THF) stabilize intermediates but may require inert atmospheres to avoid side reactions .

- Temperature : Reflux (e.g., 343 K in THF) accelerates kinetics but must balance decomposition risks .

- Catalyst : KOtBu enhances deprotonation efficiency; alternative bases (e.g., NaH) may reduce byproducts.

Post-reaction quenching with ice-water precipitates crude products, minimizing losses .

Q. Which analytical techniques resolve structural ambiguities in quinoline-pyrrolidinone hybrids?

- Methodological Answer :

- X-ray crystallography : Determines dihedral angles (e.g., 85.93° between quinoline and pyridinone rings) and non-covalent interactions (C–H⋯O/N, π-π stacking) critical for molecular packing .

- GC-MS/IR : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and molecular ion peaks, though low-intensity signals may require high-resolution MS .

Q. How do non-covalent interactions influence crystallographic packing?

- Methodological Answer : Intramolecular C–H⋯N and intermolecular π-π interactions (e.g., centroid distances of 3.55–3.78 Å) stabilize crystal lattices. Hydrogen bonding networks (e.g., C–H⋯O) create layered structures, which can be modeled using software like Mercury to predict solubility and stability .

Q. How should researchers address contradictory yield data in published syntheses?

- Methodological Answer :

- Reproduce conditions : Verify solvent purity, catalyst loading, and reaction time (e.g., 1 h vs. longer durations in low-yield methods) .

- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization or hydrolysis species).

- Design of Experiments (DoE) : Statistically vary factors (temperature, stoichiometry) to identify critical parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.